



Application Note: Determination of Bromopropylate Residues by Gas Chromatography

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Compound of Interest		
Compound Name:	Bromopropylate	
Cat. No.:	B1667929	Get Quote

Introduction

Bromopropylate is a widely used acaricide for controlling mites on various crops. Due to its potential persistence, monitoring its residue levels in food commodities is crucial for ensuring consumer safety and regulatory compliance. This application note details a robust and sensitive method for the determination of **bromopropylate** residues in various matrices using gas chromatography (GC) coupled with either an Electron Capture Detector (ECD) or a Mass Spectrometric (MS) detector. While GC-ECD offers high sensitivity to halogenated compounds like **bromopropylate**, GC-MS/MS is recommended for higher selectivity and confirmation, especially in complex matrices, to avoid potential interferences.[1][2]

Principle

The method involves the extraction of **bromopropylate** from the sample matrix using an organic solvent, followed by a cleanup step to remove interfering co-extractives. The purified extract is then analyzed by gas chromatography. The choice of detector influences the sensitivity and selectivity of the analysis, with mass spectrometry providing more definitive identification.[1][2]

Experimental Protocols

1. Sample Preparation: Liquid-Liquid Extraction (LLE) for Grapes



This protocol is adapted from a method developed for the analysis of **bromopropylate** in grapes.[1][2]

- Homogenization: Weigh 10 g of a representative sample of homogenized grapes into a 50 mL centrifuge tube.
- Extraction:
 - Add 10 mL of dichloromethane and 10 mL of diethyl ether to the centrifuge tube.
 - Vortex the mixture for 5 minutes to ensure thorough extraction.
- Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
- Solvent Evaporation: Carefully transfer the organic supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitution: Reconstitute the residue in 1 mL of hexane for GC analysis.
- 2. Sample Preparation: QuEChERS-based Extraction for General Food Matrices

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach suitable for a wide range of food matrices.

- Homogenization and Hydration: Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube. For dry samples, add an appropriate amount of water for hydration and vortex for 10-50 minutes.
- Extraction and Partitioning:
 - Add 10 mL of acetonitrile to the tube and shake vigorously for 1 minute.
 - Add the QuEChERS salt packet (e.g., containing magnesium sulfate, sodium chloride, sodium citrate) and shake vigorously for another minute.
- Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.



- Cleanup (Dispersive SPE):
 - Take an aliquot of the acetonitrile supernatant and transfer it to a d-SPE tube containing a suitable sorbent mixture (e.g., PSA, C18, GCB) to remove interfering matrix components.
 - Vortex for 30 seconds and centrifuge at 4000 rpm for 5 minutes.
- Final Extract Preparation: Transfer the cleaned supernatant to a new vial for GC analysis.
- 3. Sample Preparation: Solid-Phase Extraction (SPE) for Honey

This protocol is suitable for cleaning up honey samples before GC analysis.[3][4]

- Dissolution: Dissolve a known amount of honey in water.[3]
- SPE Cleanup:
 - Condition an SPE cartridge (e.g., C18) with an appropriate solvent.
 - Load the dissolved honey sample onto the cartridge.
 - Wash the cartridge to remove sugars and other polar interferences.
 - Elute the **bromopropylate** with a suitable organic solvent.
- Concentration and Reconstitution: Evaporate the eluate to dryness and reconstitute in a known volume of solvent for GC analysis.
- 4. Gas Chromatography Conditions

The following are general GC conditions that can be adapted based on the specific instrument and column used.



Parameter	GC-ECD[1][2]	GC-MS/MS[5][6]
Column	DB-1, 30 m x 0.25 mm, 0.25 μm	DB-5MS, 30 m x 0.25 mm, 0.25 μm
Injector Temp.	250 °C	280 °C
Carrier Gas	Nitrogen or Helium	Helium
Flow Rate	1.0 mL/min	1.2 mL/min
Oven Program	80°C (1 min), ramp to 280°C at 10°C/min, hold for 5 min	70°C (2 min), ramp to 150°C at 25°C/min, then to 200°C at 3°C/min, then to 280°C at 8°C/min, hold for 10 min[7]
Detector Temp.	300 °C	N/A
MS Source Temp.	N/A	230 °C
MS Quad Temp.	N/A	150 °C
Acquisition Mode	N/A	Multiple Reaction Monitoring (MRM)

Data Presentation

Table 1: Method Validation Data for Bromopropylate Analysis

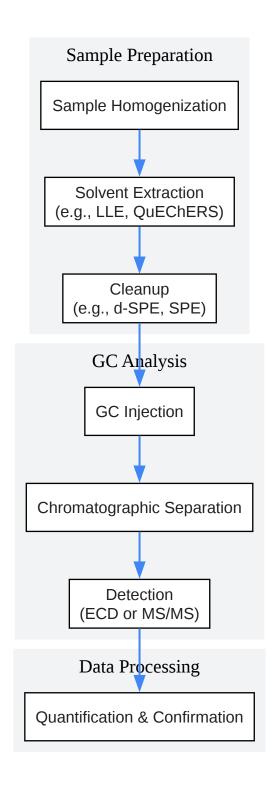


Matrix	Method	LOQ (mg/kg)	Recovery (%)	RSD (%)	Reference
Grapes	GC-ECD	0.04	N/A	N/A	[1][2]
Grapes	GC-MSD	0.06	N/A	N/A	[1][2]
Green Jujubes	GC-MS/MS	0.01	75.8 - 103.6	1.7 - 9.3	[6]
Honey	GC-ECD	0.02	N/A	N/A	[3]
Royal Jelly	GC-MS	0.3 - 9.2 (μg/kg)	93 - 118	< 11	[8]
Propolis	GC-MS	0.3 - 9.2 (μg/kg)	93 - 118	< 11	[8]
Fruits & Veg.	GC-MS/MS	0.002	>80	<10	[1]

LOQ: Limit of Quantification, RSD: Relative Standard Deviation

Visualizations

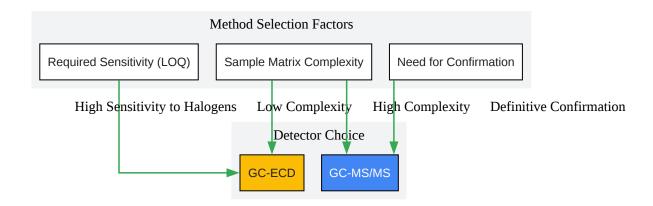




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Caption: Experimental workflow for **bromopropylate** residue analysis.





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Caption: Logical relationship for detector selection in **bromopropylate** analysis.

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